molecular formula C10H9BrN2O2 B6264347 ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate CAS No. 1823040-49-8

ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6264347
CAS No.: 1823040-49-8
M. Wt: 269.1
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Description

Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (C₁₀H₉BrN₂O₂; MW: 269.1) is a brominated heterocyclic compound with a fused imidazo[1,5-a]pyridine core and an ethyl ester group at position 3 . It serves as a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to synthesize glycogen synthase kinase-3β (GSK-3β) inhibitors . Its bromine atom at position 6 enables facile derivatization with boronic acids or esters, yielding diverse pharmacologically active analogs .

Properties

CAS No.

1823040-49-8

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

Biological Activity

Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 6-position and an ethyl ester at the carboxylate group. Its molecular formula is C11_{11}H10_{10}BrN3_{3}O2_2, which suggests significant interactions with biological targets due to its unique structural characteristics.

Biological Activities

1. Antibacterial Activity
this compound has demonstrated notable antibacterial properties, particularly against Streptococcus pneumoniae. The compound interacts with the Vitamin K3-binding region of the FtsZ protein, crucial for bacterial cell division, leading to inhibited bacterial growth. This mechanism suggests potential for developing new antimicrobial agents targeting bacterial cell division pathways.

2. Anti-HBV Activity
In vitro studies have shown that derivatives of this compound exhibit significant anti-hepatitis B virus (HBV) activity. IC50_{50} values for inhibiting HBV DNA replication ranged from 1.3 to 9.1 µM across various derivatives tested in HepG2.2.15 cells, indicating promising therapeutic potential against viral infections .

3. Central Nervous System Penetration
The compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting potential central nervous system effects. This property opens avenues for exploring its role in neuropharmacology and related therapeutic applications.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and similarity indices of related compounds:

Compound NameStructural FeaturesSimilarity Index
Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylateChlorine at position 70.73
Ethyl 2,7-dimethylimidazo[1,5-a]pyridine-3-carboxylateMethyl groups at positions 2 and 70.75
Ethyl 2-methylimidazo[1,5-a]pyridine-3-carboxylateMethyl group at position 20.74
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylateDifferent ring structure0.79

These compounds share a similar core structure but differ in substituents or ring configurations, significantly impacting their chemical properties and biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Mechanism : Research indicated that this compound disrupts bacterial cell division by targeting FtsZ protein interactions with vitamin K3, leading to reduced proliferation of Streptococcus pneumoniae .
  • Antiviral Properties : A study highlighted its derivatives' effectiveness against HBV in HepG2 cells with IC50_{50} values suggesting strong inhibitory effects on viral replication .
  • CNS Effects : Computational studies suggested that modifications to enhance solubility and permeability could improve central nervous system targeting capabilities .

Comparison with Similar Compounds

Imidazopyridine Derivatives with Substituent Variations

Compound Name Structure Key Substituents Molecular Formula (MW) Yield in Synthesis Key Applications References
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine Br at C6, COOEt at C3 C₁₀H₉BrN₂O₂ (269.1) 100% (from bromide precursor) GSK-3β inhibitor synthesis
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate (25) Imidazo[1,5-a]pyridine Boronate ester at C6 C₁₆H₂₂BN₂O₄ (317.2 [M+H]⁺) 100% Suzuki coupling intermediate
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (28) Imidazo[1,5-a]pyridine Hydroxymethylpyridinyl at C6 C₁₆H₁₅N₃O₃ (298.1 [M+H]⁺) 51% Bioactive analog synthesis
Ethyl 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (29) Imidazo[1,5-a]pyridine 2,3-Difluorophenyl at C6 C₁₆H₁₂F₂N₂O₂ (303.1 [M+H]⁺) 90% Fluorinated drug candidates

Key Observations :

  • The bromine atom in the parent compound allows efficient conversion to boronate esters (e.g., compound 25) for further coupling .
  • Bulky or polar substituents (e.g., hydroxymethylpyridinyl in 28) reduce reaction yields compared to bromine .
  • Fluorinated analogs (e.g., 29) exhibit high synthetic efficiency (90% yield), suggesting enhanced stability or reactivity .

Pyrazolo[1,5-a]pyridine Analogs

Compound Name Structure Key Substituents Molecular Formula (MW) Purity/Yield Key Applications References
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (13) Pyrazolo[1,5-a]pyridine Br at C6, OMe at C4 C₁₁H₁₁BrN₂O₃ (283.1) 30% yield, 95% purity HIV-1 reverse transcriptase inhibitors
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine Me at C6 C₁₁H₁₂N₂O₂ (204.2) 97% purity Building block for small-molecule libraries

Key Observations :

  • Pyrazolo[1,5-a]pyridine derivatives (e.g., compound 13) exhibit distinct electronic properties due to the pyrazole core, influencing binding to targets like HIV-1 reverse transcriptase .
  • Methyl substitution at C6 (vs. bromine) reduces molecular weight and alters lipophilicity, impacting pharmacokinetic profiles .

Positional Isomers and Core Modifications

Compound Name Structure Substituents Molecular Formula (MW) Key Differences References
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine Br at C6, COOEt at C3 C₁₀H₉BrN₂O₂ (269.1) Imidazole ring fused at [1,2-a] instead of [1,5-a]
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate Imidazo[1,2-a]pyridine Br at C6, COOMe at C5 C₉H₇BrN₂O₂ (255.1) Methyl ester at C5 instead of ethyl at C3

Key Observations :

  • Fusing the imidazole ring at [1,2-a] (vs.
  • Ester group position (C3 vs. C5) and alkyl chain length (ethyl vs. methyl) influence solubility and metabolic stability .

Functional Group Replacements

Compound Name Structure Key Modifications Molecular Formula (MW) Applications References
Lithium 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (30) Imidazo[1,5-a]pyridine COOLi at C3, pyridinyl at C6 C₁₁H₈LiN₃O₂ (240.1 [M+H]⁺) Ionic derivatives for enhanced aqueous solubility
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) Imidazo[1,2-a]pyridine CH₂Cl at C5 C₁₁H₁₁ClN₂O₂ (238.7) Reactive intermediate for further alkylation

Key Observations :

  • Replacing the ethyl ester with a lithium carboxylate (compound 30) improves water solubility, beneficial for in vitro assays .
  • Chloromethyl groups (e.g., 6e) introduce electrophilic sites for nucleophilic substitutions, enabling diversification .

Preparation Methods

Reaction Conditions and Protocol

A mixture of 5-bromopyridin-2-amine (100 g, 581 mmol) and ethyl 2-chloro-3-oxopropanoate (261 g, 1.74 mol) in ethanol (2 L) was heated at 80°C for 5 hours under an inert atmosphere. After concentration, the crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield the target compound as a white solid.

Key Data:

ParameterValue
Starting Materials 5-Bromopyridin-2-amine, Ethyl 2-chloro-3-oxopropanoate
Solvent Ethanol
Temperature 80°C
Time 5 hours
Purification Column chromatography
Yield Not explicitly reported

This method is favored for its simplicity and scalability, though yields are often modest due to competing side reactions. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: 1H NMR^1\text{H NMR} (DMSO-d6d_6) δ 9.61 (s, 1H), 8.32 (s, 1H), 8.00 (d, J=9.6J = 9.6 Hz, 1H), 7.74 (d, J=9.6J = 9.6 Hz, 1H), 4.48 (q, J=7.2J = 7.2 Hz, 2H), 1.45 (t, J=7.2J = 7.2 Hz, 3H).

Grignard Reagent-Mediated Synthesis

A more complex route employs a Grignard reagent to functionalize a pre-brominated imidazo[1,2-a]pyridine intermediate. This method ensures precise bromine placement and high regioselectivity.

Reaction Conditions and Protocol

6-Bromo-3-iodoimidazo[1,2-a]pyridine (9.69 g) was suspended in anhydrous tetrahydrofuran (THF, 450 mL) and treated with isopropyl magnesium bromide (4.5 mL, 0.75 M in THF) at 0°C under nitrogen. After stirring at room temperature for 1.5 hours, ethyl chlorocarbonate (4.5 mL in 50 mL THF) was added dropwise at -60°C. The mixture was warmed to 0°C, quenched with saturated sodium bicarbonate, and extracted with ethyl acetate. Purification via NH silica gel chromatography (ethyl acetate/hexane) yielded 5.09 g of the product as white crystals.

Key Data:

ParameterValue
Starting Material 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reagent Isopropyl magnesium bromide
Solvent Tetrahydrofuran (THF)
Temperature -60°C to 0°C
Time 1.5 hours (stirring) + 30 minutes (addition)
Purification NH silica gel chromatography
Yield 5.09 g (quantitative yield not reported)

This method offers superior control over functionalization but requires stringent anhydrous conditions and specialized reagents. Characterization data include 1H NMR^1\text{H NMR} (CDCl3_3) δ 1.43 (t, J=7.2J = 7.2 Hz, 3H), 4.43 (q, J=7.2J = 7.2 Hz, 2H), 7.49 (dd, J=9.2,2.0J = 9.2, 2.0 Hz, 1H), 7.63 (d, J=9.2J = 9.2 Hz, 1H), 8.27 (s, 1H), 9.49 (d, J=2.0J = 2.0 Hz, 1H).

Alternative Esterification Approaches

Esterification of pre-formed 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid provides another viable route. This two-step process involves bromination followed by esterification.

Step 1: Bromination of Imidazo[1,2-a]Pyridine-3-Carboxylic Acid

Imidazo[1,2-a]pyridine-3-carboxylic acid undergoes bromination using N-bromosuccinimide (NBS) in water at 80°C for 30 minutes. The reaction mixture is extracted with ethyl acetate, washed with brine, and dried to yield 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Step 2: Esterification with Ethanol

The carboxylic acid (1.0 mmol) is refluxed with ethanol (excess) in the presence of concentrated sulfuric acid as a catalyst. After 12 hours, the mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Cyclocondensation Simple, scalableModerate yields, side reactions~21–46%
Grignard Approach High regioselectivityComplex setup, costly reagentsNot reported
Esterification Reliable, two-step processRequires pre-brominated acidUp to 91%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate, and how are yields maximized?

  • Methodology : Synthesis typically involves cyclization of brominated pyridine precursors with imidazole derivatives. Key parameters include:

  • Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or THF may improve solubility during purification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization achieves >95% purity .
    • Yield optimization : Bromination steps require stoichiometric control to avoid over-halogenation, with yields ranging from 45–70% depending on precursor availability .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the imidazo-pyridine core and bromine/ester substituents. Key signals include:
  • Imidazole protons: δ 7.8–8.2 ppm (aromatic region).
  • Ethyl ester: δ 1.3–1.4 ppm (CH3_3), 4.3–4.4 ppm (CH2_2) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 283.0 (C10_{10}H9_{9}BrN2_2O2_2) .
  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case study : Inconsistent antimicrobial activity (e.g., MIC values ranging from 2–64 µg/mL) may arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions .
  • Structural analogs : Minor substituent changes (e.g., fluoro vs. bromo at position 6) alter target binding affinity. For example:
SubstituentPositionMIC (µg/mL)Target Protein
Br68–16DNA gyrase
F62–4Topoisomerase IV
  • Resolution : Standardize assays (CLSI guidelines) and use isogenic mutant strains to isolate mechanism-specific effects .

Q. How does the bromine substituent at position 6 influence reactivity in cross-coupling reactions?

  • Mechanistic insight : The C–Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

  • Catalyst system : Pd(PPh3_3)4_4/XPhos with K3_3PO4_4 base enables aryl boronic acid coupling (75–90% yield) .
  • Steric effects : Bromine’s bulkiness at position 6 slows transmetallation vs. smaller halogens (e.g., Cl), requiring longer reaction times (12–24 hrs) .
    • Applications : Derivatives with aryl/heteroaryl groups at position 6 show enhanced kinase inhibition (IC50_{50} < 100 nM for JAK2) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approach :

Molecular docking : AutoDock Vina screens against ATP-binding pockets (e.g., EGFR, CDK2). Bromine’s hydrophobicity enhances binding to lipophilic active sites .

MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. The ethyl ester moiety stabilizes via hydrogen bonding with conserved lysine residues .

  • Validation : Correlate computational binding scores (ΔG < -8 kcal/mol) with in vitro IC50_{50} values .

Methodological Considerations

Q. How are reaction conditions optimized for large-scale synthesis (>10 g)?

  • Scale-up challenges :

  • Exotherm management : Gradual reagent addition and jacketed reactors maintain temperature <100°C .
  • Solvent recycling : Ethanol/water mixtures reduce waste in recrystallization steps .
    • Quality control : In-process LC-MS monitors intermediate formation, reducing batch failures .

Q. What analytical workflows distinguish isomeric impurities in the final product?

  • Techniques :

  • Chiral HPLC : Resolves enantiomers using Chiralpak IA columns (hexane/isopropanol) .
  • 2D NMR (HSQC, HMBC) : Assigns regiochemistry of brominated byproducts (e.g., 6-bromo vs. 7-bromo isomers) .

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